![molecular formula C15H14N2O2 B5834682 N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B5834682.png)
N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide is an organic compound with the molecular formula C15H14N2O2. It is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and dichloromethane, but insoluble in water . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 4-aminobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the amide and benzamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under controlled conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted benzamides .
Scientific Research Applications
N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-carbamoylphenyl)-4-methylbenzamide
- N-(4-aminosulfonylphenyl)-4-methylbenzamide
- 4-amino-N-[4-(aminocarbonyl)phenyl]benzamide
Uniqueness
N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its solubility in organic solvents and stability under various conditions make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-2-4-12(5-3-10)15(19)17-13-8-6-11(7-9-13)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVKJCLOSYUVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
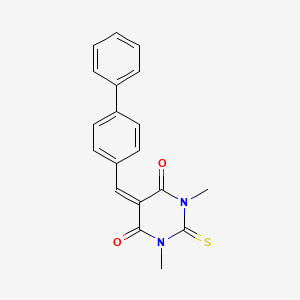
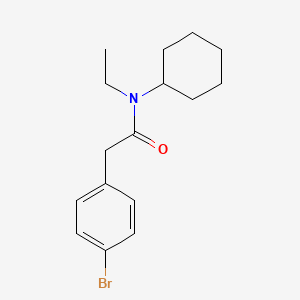
![1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE](/img/structure/B5834618.png)
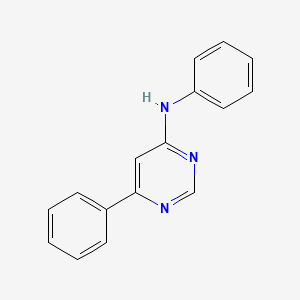
![1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5834657.png)
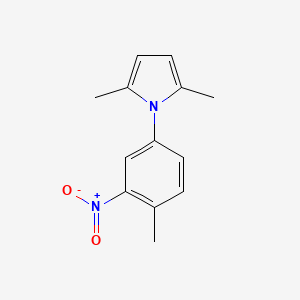
![3-[(2-methyl-1,3-dioxoisoindol-5-yl)imino]-2H-1??,2-benzothiazole-1,1-dione](/img/structure/B5834666.png)
![2-(BENZYLSULFANYL)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B5834667.png)
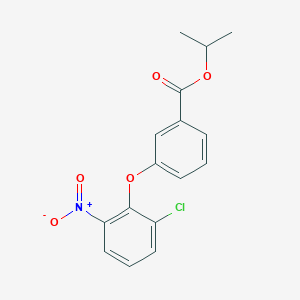
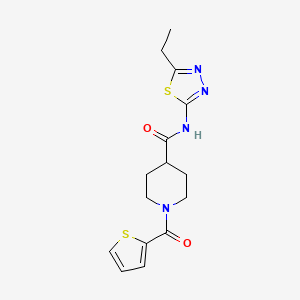
![N-[(2,6-dichlorophenyl)methyl]-3,5-dimethoxyaniline](/img/structure/B5834689.png)
![N-[(3,5-dimethylphenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B5834693.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B5834712.png)
